molecular formula C14H11Br B188808 Ethylene, 2-bromo-1,1-diphenyl- CAS No. 13249-58-6

Ethylene, 2-bromo-1,1-diphenyl-

Cat. No.: B188808
CAS No.: 13249-58-6
M. Wt: 259.14 g/mol
InChI Key: QRDVTIMUEDYLOC-UHFFFAOYSA-N
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Description

Ethylene, 2-bromo-1,1-diphenyl- is a useful research compound. Its molecular formula is C14H11Br and its molecular weight is 259.14 g/mol. The purity is usually 95%.
The exact mass of the compound Ethylene, 2-bromo-1,1-diphenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96923. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethylene, 2-bromo-1,1-diphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethylene, 2-bromo-1,1-diphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-bromo-1-phenylethenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Br/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDVTIMUEDYLOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CBr)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50294533
Record name Ethylene, 2-bromo-1,1-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13249-58-6
Record name 2-Bromo-1,1-diphenylethene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13249-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 96923
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013249586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC96923
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96923
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethylene, 2-bromo-1,1-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMO-1,1-DIPHENYLETHYLENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

20 g (111 mmoles) of 1,1-diphenylethylene was dissolved in 70 ml of cyclohexane, to which was then added dropwise 35 g (222 mmoles) of bromine at room temperature. The mixture was stirred at the same temperature for 20 hours and further heated under reflux for one hour. After cooling, the reaction mixture was washed with a sodium thiosulfate aqueous solution and saturated salt water, and an organic phase was separated by liquid separation. The organic phase was concentrated and subjected to Kugel distillation (at 145 to 148° C./0.6 Torr) to obtain 24 g (yield: 86%) of desired 1,1-diphenyl-2-bromoethylene. 4.8 g (18 mmoles) of 1,1-diphenyl-2-bromoethylene, 0.486 g (20 mmoles) of Mg, a small piece of iodine, and 100 mL of THF were added to a 300 ml eggplant type flask to prepare a Grignard reagent. The reaction mixture was cooled to −78° C., to which trimethoxyborane was then added dropwise while maintaining the same temperature. The mixture was stirred at room temperature for 2 hours, to which 2N hydrochloric acid was then added. An organic phase was treated to isolate desired 1,1-diphenylvinylboronic acid as a white powder in a yield of 35%. The same procedures as in Synthesis Example 4 were followed, except for using 3.28 g of 1,1-diphenylvinylboronic acid in place of the 4-biphenylylboronic acid, to obtain 3.77 g (yield: 72%) of the desired compound.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Into a reactor were introduced 110 g (0.60 mol) of the 1,1-diphenylethylene and 1,098 g of carbon tetrachloride under a nitrogen atmosphere. A solution prepared by mixing 95.9 g (0.60 mol) of bromine with 288 g of carbon tetrachloride was added dropwise thereto over 1 hour with cooling with ice. After completion of the addition, the reaction mixture was stirred at that temperature for 7 hours and then concentrated. To the residue were added 119 g of pyridine and 500 mL of toluene. This mixture was refluxed for 3 hours. After being cooled, the reaction mixture was washed with 5% hydrochloric acid and water, subsequently dried with anhydrous sodium sulfate, and then concentrated under reduced pressure. The resultant concentrate was distilled and then recrystallized from methanol to obtain 126 g (81%) of the target compound as white crystals.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
95.9 g
Type
reactant
Reaction Step Two
Quantity
288 g
Type
solvent
Reaction Step Two
Yield
81%

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